molecular formula C13H21N3O2S B5636313 (3R*,4R*)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3,4-dimethyl-3-pyrrolidinol

(3R*,4R*)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3,4-dimethyl-3-pyrrolidinol

Cat. No. B5636313
M. Wt: 283.39 g/mol
InChI Key: UGKREQKLHSBKAO-RNCFNFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the structure of "(3R*,4R*)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3,4-dimethyl-3-pyrrolidinol" often involves multi-step reactions. For example, methods involving the reaction of methyl N-(benzyloxycarbonyl)glycinate with t-butoxybis(dimethylamino)methane have been used for similar structures (Toplak et al., 1999). These reactions can lead to various substituted pyrroles and pyridinols, indicating the versatility of synthesis methods for such complex molecules.

Molecular Structure Analysis

The molecular structure of similar compounds includes diverse functional groups like thiazoles, pyrrolidinols, and dimethylamino groups. These functional groups contribute to the molecule's unique chemical and physical properties. X-ray crystallography and NMR spectroscopy are often used to determine the detailed structure of these molecules, as seen in studies by Lan et al. (2019) on related compounds (Lan, Zheng, & Wang, 2019).

Chemical Reactions and Properties

Compounds with similar structures demonstrate varied reactivity, participating in cycloaddition reactions and forming heterocyclic systems. For instance, studies have shown reactions with electron-deficient alkenes and alkynes, leading to the formation of novel heterocyclic compounds (Sutcliffe et al., 2000). Such reactivity is pivotal for the synthesis of biologically active molecules and for understanding the compound's behavior in various chemical environments.

Physical Properties Analysis

The physical properties of similar molecules, including solubility, melting points, and boiling points, are influenced by their molecular structure. For example, the presence of dimethylamino groups can impact the compound's solubility in organic solvents. These properties are essential for determining the compound's suitability for various applications in chemical synthesis and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of compounds like "(3R*,4R*)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3,4-dimethyl-3-pyrrolidinol" are influenced by their functional groups. These groups can participate in various chemical reactions, influencing the molecule's reactivity and stability. Studies on similar compounds have shown a range of chemical behaviors, such as participation in chain-breaking antioxidant reactions (Wijtmans et al., 2004).

properties

IUPAC Name

[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-9-5-16(8-13(9,2)18)12(17)10-7-19-11(14-10)6-15(3)4/h7,9,18H,5-6,8H2,1-4H3/t9-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKREQKLHSBKAO-RNCFNFMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)C2=CSC(=N2)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CSC(=N2)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone

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